N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine
Description
N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine is a spirobifluorene-based compound featuring a rigid 9,9'-spirobi[fluoren] core substituted with a biphenylamine group at the 2-position and di-tert-butyl groups at the 2' and 7' positions of the fluorene moieties. The di-tert-butyl groups are hypothesized to enhance thermal stability and reduce molecular aggregation, critical for improving device longevity .
Properties
Molecular Formula |
C45H41N |
|---|---|
Molecular Weight |
595.8 g/mol |
IUPAC Name |
2',7'-ditert-butyl-N-(2-phenylphenyl)-9,9'-spirobi[fluorene]-2-amine |
InChI |
InChI=1S/C45H41N/c1-43(2,3)30-20-23-35-36-24-21-31(44(4,5)6)27-40(36)45(39(35)26-30)38-18-12-10-17-34(38)37-25-22-32(28-41(37)45)46-42-19-13-11-16-33(42)29-14-8-7-9-15-29/h7-28,46H,1-6H3 |
InChI Key |
WFMXFQUHRVRKRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)NC7=CC=CC=C7C8=CC=CC=C8)C=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine typically involves the following key steps:
- Formation of the spirobi[fluorene] core with tert-butyl substitution at the 2' and 7' positions.
- Introduction of the biphenyl amine substituent at the 2-position of the spirobi[fluorene].
- Amine functionalization to yield the target N-aryl amine structure.
These steps often require palladium-catalyzed cross-coupling reactions, oxidative cyclizations, and careful control of reaction conditions such as temperature, atmosphere, and solvent.
Specific Synthetic Routes and Conditions
Palladium-Catalyzed Cross-Coupling
A common method to install the biphenyl amine group involves Suzuki-Miyaura cross-coupling reactions between boronic acid derivatives of biphenyl and halogenated spirobi[fluorene] intermediates.
- Reagents and Catalysts: Potassium acetate, tetrakis(triphenylphosphine)palladium(0), and bases such as sodium carbonate are employed under inert atmosphere (argon or nitrogen).
- Solvents: Mixtures of toluene, ethanol, water, or 1,4-dioxane are used.
- Conditions: Reactions are typically conducted at elevated temperatures around 80 °C for 4 to 24 hours.
Example from related boronic acid coupling:
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) |
| Base | Sodium carbonate or potassium acetate |
| Solvent | Toluene:EtOH or 1,4-dioxane |
| Temperature | 80 °C |
| Reaction Time | 4.5 to 24 hours |
| Atmosphere | Inert (N2 or Ar) |
| Yield | Up to 93% in analogous reactions |
This method is supported by data from boronic acid coupling reactions with aryl bromides, yielding high purity and yield products suitable for further functionalization.
Oxidative Cyclization
Oxidative cyclization is used to form complex fused ring systems or to finalize amine functionalization.
- Oxidants: Silver oxide (Ag2O) is commonly used.
- Solvent: Dimethyl sulfoxide (DMSO) or o-dichlorobenzene.
- Temperature: Typically 80 °C to 180 °C.
- Reaction Time: 8 to 24 hours under nitrogen atmosphere.
Example oxidative cyclization conditions:
| Parameter | Details |
|---|---|
| Oxidant | Ag2O (4 equivalents) |
| Solvent | DMSO (2 mL) or o-dichlorobenzene (10 mL) |
| Temperature | 80 °C to 180 °C |
| Reaction Time | 8 to 24 hours |
| Atmosphere | Nitrogen |
| Outcome | Formation of phenazine derivatives and related amines |
This method is illustrated in the synthesis of 2-aryl diazaborole intermediates and their oxidative cyclization to amine-functionalized products.
Preparation of Spirobi[fluorene] Core with tert-Butyl Substitution
The 2',7'-di-tert-butyl substitution on the spirobi[fluorene] core is typically introduced by selective alkylation or by employing tert-butyl-substituted fluorene precursors.
- Starting Materials: 9,9'-spirobi[fluorene] derivatives.
- Functionalization: Directed lithiation or Friedel-Crafts alkylation.
- Purification: Column chromatography or recrystallization.
While specific detailed procedures for this exact substitution are scarce, analogous methods for tert-butyl substitution on fluorene derivatives are well-documented.
Data Tables Summarizing Preparation Parameters
| Step | Reagents/Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3 or KOAc | Toluene, EtOH, H2O | 80 °C | 4-24 h | 90-93 | Inert atmosphere, degassed reaction mix |
| Oxidative Cyclization | Ag2O | DMSO or o-dichlorobenzene | 80-180 °C | 8-24 h | Variable | N2 atmosphere, yields phenazine products |
| tert-Butyl Substitution | tert-Butyl precursors, lithiation | Various | RT to reflux | Hours | Not specified | Purification by chromatography |
Research Outcomes and Observations
- The palladium-catalyzed cross-coupling reactions provide high yields and purity of the biphenyl amine intermediates essential for the final compound.
- Oxidative cyclization under silver oxide and elevated temperatures efficiently constructs the amine-functionalized aromatic systems.
- The choice of solvent and atmosphere critically affects the reaction outcome, with inert conditions preventing side reactions.
- The tert-butyl groups on the spirobi[fluorene] core enhance solubility and thermal stability, beneficial for semiconductor applications.
- Characterization techniques such as NMR, HRMS, and LC-MS confirm the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions: N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction may produce biphenyl alcohols.
Scientific Research Applications
N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials for organic electronics, such as OLEDs and organic photovoltaics.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with electron-rich and electron-deficient sites, facilitating various chemical reactions. In biological systems, it may interact with proteins and enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Spirobifluorene-Based Compounds
Structural Analogues and Thermal Stability
Key Compounds :
N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine
- Substituents : Biphenylamine at 2-position, dimethyl groups on fluorene.
- Thermal Stability : Glass-transition temperature (Tg) = 140°C, significantly higher than TAPC (Tg = 79°C). Demonstrated improved LT90 (time to 90% luminance retention) in OLEDs, reaching 70.5 hours under high-brightness conditions .
7-(9H-Carbazol-9-yl)-N,N-diphenyl-9,9'-spirobi[fluoren]-2-amine (CzFA)
- Substituents : Carbazole and diphenylamine groups.
- Device Performance : As a host for red phosphorescent OLEDs, achieved a maximum current efficiency of 27.8 cd/A and power efficiency of 21.8 lm/W, outperforming CBP (13.7 lm/W) .
N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine Substituents: Methoxyphenyl groups.
Comparison :
The di-tert-butyl groups in the target compound likely offer superior thermal stability compared to dimethyl or methoxyphenyl substituents. For example, the dimethyl analogue (Tg = 140°C) already outperforms TAPC, suggesting that bulkier tert-butyl groups could further suppress molecular motion and crystallization, extending device lifetimes .
Device Efficiency and Lifetime
Performance Metrics :
Analysis :
The target compound’s structural rigidity contributes to high LT90 values in green OLEDs, while CzFA’s bipolar charge-transport properties (from carbazole and diphenylamine) enhance efficiency in red devices. The di-tert-butyl groups may further optimize charge balance by reducing exciton quenching, a common issue in less stable HTMs .
Key Research Findings and Implications
Thermal Stability : Spirobifluorenes with bulky substituents (e.g., tert-butyl, carbazole) exhibit higher Tg values, directly correlating with improved OLED lifetimes .
Efficiency : Bipolar spirobifluorenes (e.g., CzFA) outperform conventional hosts like CBP, highlighting the importance of balanced charge transport .
Synthetic Flexibility : Modular functionalization of the spirobifluorene core allows tailored optoelectronic properties, though steric hindrance from tert-butyl groups may complicate synthesis .
Biological Activity
N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine, with CAS number 2489763-33-7, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 595.81 g/mol
- CAS Number : 2489763-33-7
Structure
The compound features a complex structure characterized by a spirobifluoren moiety, which is known for its unique electronic properties that may contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- P-glycoprotein (P-gp) : Studies have shown that certain derivatives can stimulate ATPase activity in P-gp, suggesting a role in drug transport and resistance mechanisms. The ATPase activity assay is critical for determining the interaction of compounds with P-gp, with stimulation indicating potential substrate behavior .
Case Studies
- Antitumor Activity : In vivo studies have demonstrated that compounds with structural similarities can reduce tumor volume and weight without significant side effects in animal models. This suggests potential for use in cancer therapy .
- Neuroprotective Effects : Some derivatives have exhibited neuroprotective properties by inhibiting oxidative stress pathways and modulating neuroinflammation, which could be beneficial in neurodegenerative diseases.
- Antimicrobial Properties : Preliminary assessments indicate that the compound may possess antimicrobial activity against various pathogens, although further studies are needed to elucidate the specific mechanisms involved.
Comparative Biological Activity Data
| Compound | Biological Activity | Reference |
|---|---|---|
| This compound | P-gp ATPase stimulation | |
| Similar Compound A | Antitumor efficacy in mice | |
| Similar Compound B | Neuroprotective effects |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the biphenyl and tert-butyl groups. Characterization methods such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound.
Synthesis Pathway Example
A general synthetic pathway may include:
- Formation of the spirobifluoren core.
- Introduction of the biphenyl moiety via coupling reactions.
- Functionalization to add tert-butyl groups.
Q & A
Q. Purification challenges :
- The bulky tert-butyl groups and spiro structure reduce solubility, necessitating high-temperature recrystallization (e.g., toluene/ethanol mixtures) or gradient column chromatography (silica gel, hexane/ethyl acetate) .
- Purity verification requires HPLC (≥97% purity) and NMR to confirm absence of regioisomers .
Advanced: How do steric effects from tert-butyl groups at 2' and 7' positions influence the compound’s electronic properties and charge transport behavior?
- Steric hindrance : The tert-butyl groups disrupt π-π stacking, reducing aggregation in thin films, which enhances photoluminescence quantum yield (PLQY) in OLED applications .
- Charge transport : Electrochemical studies (cyclic voltammetry) reveal a HOMO level of ~-5.3 eV, suitable for hole-transporting materials (HTMs). However, excessive steric bulk can lower hole mobility, as observed in space-charge-limited current (SCLC) measurements .
- Mitigation : Balancing steric effects with electronic delocalization by optimizing substitution patterns (e.g., meta vs. para tert-butyl placement) .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.8 ppm) and tert-butyl groups (δ 1.3–1.5 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
- X-ray crystallography : Confirms spiro geometry and dihedral angles between fluorene units (e.g., ~90° in analogous spiro compounds) .
- UV-Vis/FL spectroscopy : Absorbance maxima ~380 nm (π→π*) and emission ~484 nm in THF, with solvatochromic shifts indicating polarity-dependent excited states .
Advanced: What methodologies resolve contradictions in thermal stability data between thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC)?
- TGA-DSC synergy : TGA may show decomposition onset at ~300°C, while DSC detects glass transition (Tg) at ~150°C. Discrepancies arise from sample morphology (crystalline vs. amorphous).
- Mitigation : Use controlled heating rates (5–10°C/min) and inert atmospheres (N₂/Ar). Cross-validate with dynamic mechanical analysis (DMA) for Tg confirmation .
Basic: What are optimal storage conditions to prevent degradation of this compound?
- Storage : -20°C in sealed, argon-purged vials to prevent oxidation and moisture ingress .
- Handling : Dissolve in anhydrous THF or toluene under inert atmosphere (glovebox) to avoid hydrolysis of the amine group .
Advanced: How can computational modeling guide the design of derivatives with enhanced electron-injection properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
